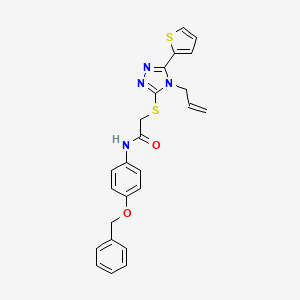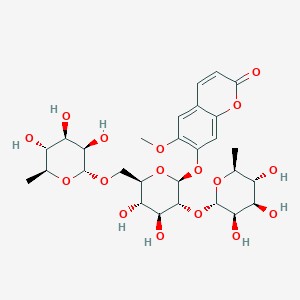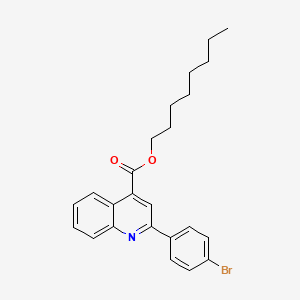
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(4-nitrobenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-nitrobenzylidene)propanohydrazide is a complex organic compound that features a carbazole core substituted with diiodo groups and a nitrobenzylidene moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3,6-Diiod-9H-carbazol-9-YL)-N’-(4-nitrobenzyliden)propanhydrazid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg könnte Folgendes umfassen:
Bildung des Carbazolkernes: Ausgehend von einem Carbazol-Vorläufer wird die Iodierung mit Iod und einem Oxidationsmittel durchgeführt, um die Diiodgruppen an den Positionen 3 und 6 einzuführen.
Hydrazidbildung: Das Carbazol-Derivat wird dann mit einem geeigneten Hydrazinderivat umgesetzt, um das Propanhydrazid zu bilden.
Kondensationsreaktion: Schließlich wird das Hydrazid unter sauren oder basischen Bedingungen mit 4-Nitrobenzaldehyd kondensiert, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion solcher Verbindungen kann ähnliche Synthesewege umfassen, die jedoch für die Produktion im großen Maßstab optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierter Synthese und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Carbazolkern.
Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.
Substitution: Halogensubstitutionsreaktionen können an den Diiodpositionen auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Wasserstoffgas mit einem Katalysator.
Substitutionsreagenzien: Nukleophile wie Amine oder Thiole.
Hauptprodukte
Oxidationsprodukte: Oxidierte Carbazolderivate.
Reduktionsprodukte: Amin-Derivate der Verbindung.
Substitutionsprodukte: Substituierte Carbazolderivate.
4. Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für komplexere Moleküle.
Biologie: Mögliche Verwendung in biochemischen Assays oder als Sonde.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften.
Industrie: Verwendet bei der Entwicklung fortschrittlicher Materialien, wie z. B. organischer Halbleiter.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie kann sie beispielsweise mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Pfade könnten Signaltransduktionswege, Stoffwechselwege oder andere sein, abhängig vom biologischen Kontext.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or others depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,6-Diiod-9H-carbazol: Ein einfacheres Analogon ohne die Hydrazid- und Nitrobenzyliden-Gruppen.
N-(4-nitrobenzyliden)propanhydrazid: Es fehlt der Carbazolkern.
Andere Carbazolderivate: Verbindungen mit verschiedenen Substituenten am Carbazolkern.
Einzigartigkeit
Die Einzigartigkeit von 3-(3,6-Diiod-9H-carbazol-9-YL)-N’-(4-nitrobenzyliden)propanhydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu seinen Analoga einzigartige chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C22H16I2N4O3 |
|---|---|
Molekulargewicht |
638.2 g/mol |
IUPAC-Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H16I2N4O3/c23-15-3-7-20-18(11-15)19-12-16(24)4-8-21(19)27(20)10-9-22(29)26-25-13-14-1-5-17(6-2-14)28(30)31/h1-8,11-13H,9-10H2,(H,26,29)/b25-13+ |
InChI-Schlüssel |
QBEAKXVUBXJNTH-DHRITJCHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(3-methylbutyl)phenyl]butanoic Acid](/img/structure/B12039640.png)


![4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B12039661.png)


![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)

![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)



![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
